N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O3S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O4S with a molecular weight of 441.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C21H23N5O4S |
Molecular Weight | 441.5 g/mol |
CAS Number | 1105204-30-5 |
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit notable antioxidant properties. A study demonstrated that these compounds could protect erythrocytes from oxidative damage caused by toxic substances such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to untreated controls .
2. Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit inflammatory pathways. Specific compounds within this class have shown efficacy in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Studies indicate that thieno[3,4-c]pyrazole derivatives possess significant activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents .
4. Anticancer Potential
Preliminary investigations into the anticancer properties of this compound reveal promising results. Thieno[3,4-c]pyrazole derivatives have been associated with the inhibition of cancer cell proliferation in vitro, indicating their potential as chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Some thieno[3,4-c]pyrazole compounds selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory and allergic responses.
- Modulation of Signaling Pathways : The compound may modulate intracellular signaling pathways related to cyclic adenosine monophosphate (cAMP), influencing various cellular processes.
Case Studies
Case Study 1: Erythrocyte Protection
A study involving African catfish (Clarias gariepinus) demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced the percentage of altered erythrocytes from 40% (control group exposed to toxins) to below 15% in treated groups. This suggests a strong protective effect against oxidative stress induced by environmental toxins .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that thieno[3,4-c]pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, indicating their potential as new antimicrobial agents. Further studies are needed to explore their mechanism of action and efficacy in vivo.
Propiedades
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-28-7-6-22-15(26)8-25-16(12-9-29-10-14(12)24-25)23-17(27)11-4-2-3-5-13(11)18(19,20)21/h2-5H,6-10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMQBLDLBZTRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.